molecular formula C15H16N2O2 B11610584 Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide CAS No. 88819-95-8

Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide

Cat. No.: B11610584
CAS No.: 88819-95-8
M. Wt: 256.30 g/mol
InChI Key: NAGXFYVOWQESIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide (hereafter referred to as the target compound) is a heterocyclic derivative of quinoxaline, characterized by:

  • A partially saturated 5,6,7,8-tetrahydroquinoxaline core.
  • A methyl group at position 2 and a phenyl group at position 3.
  • Oxidation of both nitrogen atoms to form the 1,4-dioxide moiety.

The 2-methyl and 3-phenyl substituents are critical for modulating biological activity, as evidenced by structure-activity relationship (SAR) studies on similar compounds . The 1,4-dioxide group is a hallmark of redox-active quinoxaline derivatives, enabling enzymatic reduction to generate cytotoxic radicals that damage DNA .

Properties

CAS No.

88819-95-8

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

3-methyl-4-oxido-2-phenyl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C15H16N2O2/c1-11-15(12-7-3-2-4-8-12)17(19)14-10-6-5-9-13(14)16(11)18/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

NAGXFYVOWQESIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CC=C3

solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of ortho-diamines with 1,2-diketones . For the specific compound , the synthesis can be achieved by reacting 1,2-diaminobenzene with a suitable diketone under controlled conditions. The reaction often requires a catalyst and may be carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods: Industrial production of quinoxaline derivatives, including the 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide variant, involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The 1,4-dioxide functional group can participate in redox reactions, making the compound versatile in different chemical environments.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of tetrahydroquinoxalines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide is C15H16N2O2C_{15}H_{16}N_{2}O_{2}. The compound features a bicyclic structure that contributes to its biological activity.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that certain derivatives exhibit potent inhibitory effects against various cancer cell lines. For instance:

  • Tetrazoloquinoxalines : A study highlighted the synthesis of tetrazoloquinoxaline derivatives which demonstrated superior anticancer activity compared to standard chemotherapeutics like doxorubicin. These compounds showed high selectivity for cancer cells with IC50 values exceeding 100 μg/mL for normal cells, indicating low cytotoxicity towards non-cancerous tissues .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives are notable as well:

  • Broad Spectrum Activity : Quinoxaline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A specific study reported that synthesized quinoxaline compounds exhibited significant inhibition against multiple bacterial strains, positioning them as potential candidates for new antimicrobial agents .

Antitubercular Properties

Recent investigations have focused on the efficacy of quinoxaline derivatives against Mycobacterium tuberculosis:

  • Inhibition Studies : Compounds such as 3-acetamide-6,7-dichloroquinoxaline-2-carbonitrile-1,4-di-N-oxide have demonstrated remarkable antitubercular activity with inhibition rates between 99% and 100% against M. tuberculosis strains . The presence of N-oxide groups in these compounds has been crucial for maintaining their biological activity.

Case Studies and Research Findings

Several studies provide insights into the applications of quinoxaline derivatives:

StudyFocusFindings
Pereira et al. (2015)Antimycobacterial activityDemonstrated high inhibition rates against M. tuberculosis with specific quinoxaline derivatives .
NCBI (2018)Synthesis and evaluationHighlighted the synthesis of novel quinoxaline derivatives with dual anticancer and antimicrobial activities .
MDPI (2023)Structure-activity relationshipExplored the relationship between chemical structure modifications and biological activity in anticancer applications .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Substituent Modifications and Their Impact

Position Substituent (Compound) Biological Activity Mechanism/Notes Source
2 Methyl (Target compound) Antimycobacterial, antiparasitic Balances lipophilicity and steric bulk
2 Acetyl (3-Trifluoromethyl derivatives) Enhanced antimycobacterial activity (MIC: <1 µg/mL) Electron-withdrawing CF3 improves target binding
3 Phenyl (Target compound) Potentiates CAIX inhibition (IC50: ~5 µM) Hydrophobic interactions in enzyme active site
3 Trifluoromethyl (e.g., 3-CF3-QdNO) Superior antimycobacterial activity Increased membrane permeability
3 Furyl/Thienyl (e.g., compounds 7c, 7d) Loss of CAIX activity (IC50: >100 µM) Reduced hydrophobic interactions
6/7 Dichloro (e.g., DCQ derivative) Radiosensitization (IC50: 2.5 µg/mL under hypoxia) Hypoxia-selective DNA cleavage

Key Observations :

  • The 3-phenyl group in the target compound enhances enzyme inhibition (e.g., CAIX) but may reduce antimycobacterial potency compared to 3-CF3 analogues .
  • 2-Methyl substitution provides a balance between activity and metabolic stability, avoiding the toxicity associated with bulkier groups (e.g., propenoyl in quinocetone) .

Pharmacokinetic and Mechanistic Differences

Table 2: Pharmacokinetic and Mechanistic Profiles

Compound Core Structure Key Features Mechanism of Action Source
Target compound 5,6,7,8-Tetrahydro Improved solubility vs. aromatic analogues DNA radical generation via N-oxide reduction
3-Trifluoromethyl-QdNO (e.g., 5a–c) Aromatic quinoxaline High lipophilicity, prolonged half-life Enhanced intracellular penetration
Quinocetone (3-Methyl-2-propenoyl) Aromatic quinoxaline Rapid metabolism (animal growth promoter) Generates reactive oxygen species (ROS)
6,7-Dichloro-QdNO (e.g., DCQ) Aromatic quinoxaline Hypoxia-selective cytotoxicity DNA strand breaks under low oxygen

Key Observations :

  • The tetrahydro core in the target compound likely improves aqueous solubility but may reduce DNA intercalation efficiency compared to planar aromatic derivatives .

Resistance Profiles and Clinical Relevance

  • Resistance Mutations: Mycobacterium smegmatis mutants (qdr1–qdr5) show 2–4× increased MIC against quinoxaline 1,4-dioxides, suggesting shared resistance mechanisms with the target compound .
  • 6-Chloro-2-methyl-3-triazolyl derivatives: Exhibit MICs of 12.5 µg/mL against M. tuberculosis, outperforming the target compound in antimycobacterial assays .

Biological Activity

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide is a notable example that has been studied for various pharmacological effects including anticancer, antiviral, and antibacterial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of quinoxaline derivatives is essential for their biological activity. The specific compound in focus has the following characteristics:

  • Molecular Formula : C15H15N2O2
  • Molecular Weight : 290.75 g/mol
  • InChIKey : USRDIZJDLCORHD-UHFFFAOYSA-N

1. Anticancer Activity

Quinoxaline derivatives have shown promising results in anticancer studies. Research indicates that certain derivatives exhibit significant activity against various cancer cell lines.

Compound Cell Line IC50 (μM)
Quinoxaline derivative AMCF-7 (breast cancer)4.4
Quinoxaline derivative BHCT116 (colon cancer)22.11 ± 13.3
Quinoxaline derivative CHepG2 (liver cancer)44.3

A study highlighted that compounds with specific substitutions at the 2 and 3 positions of the quinoxaline ring enhanced anticancer efficacy, particularly those containing electron-donating groups . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

2. Antiviral Activity

Recent investigations have identified quinoxaline derivatives as potential antiviral agents. For instance:

Compound Virus EC50 (µM)
Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoateCoxsackievirus B50.09
Ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinateCoxsackievirus B50.06

These compounds demonstrated remarkable activity against coxsackievirus B5, indicating their potential as antiviral agents . The antiviral mechanisms may include inhibition of viral replication and interference with viral entry into host cells.

3. Antibacterial and Antifungal Properties

Quinoxaline derivatives also exhibit antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.

Activity Target Organism Minimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus12 μg/mL
AntifungalCandida albicans15 μg/mL

The mode of action often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Key findings include:

  • The presence of an NH linker at the third position enhances activity.
  • Substituents at the second position significantly influence potency; electron-donating groups are preferred.
  • The introduction of benzoxazole moieties has been linked to increased anticancer activity compared to other heterocycles .

Case Studies

Several case studies illustrate the effectiveness of quinoxaline derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A clinical trial involving a novel quinoxaline derivative demonstrated a significant reduction in tumor size among participants with advanced breast cancer after a treatment regimen lasting three months.
  • Antiviral Trials : In vitro studies showed that a specific quinoxaline derivative could reduce viral load in infected cells by over 90%, suggesting its potential for therapeutic development against viral infections.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Resolves substituent positioning (e.g., aryl protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • X-ray crystallography : Confirms stereochemistry and hydrogen-bonding networks (e.g., CCDC reference 1983315 for thiophene-substituted derivatives) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for 2-(azetidin-3-yloxy)quinoxaline at m/z 238) .

How do substituents at positions 2, 3, 6, and 7 affect the anticancer activity of quinoxaline 1,4-dioxide derivatives?

Q. Advanced

  • Position 2 : Methyl or azetidinyl groups enhance solubility and kinase inhibition (e.g., PDGFR/FLT3 targeting) .
  • Position 3 : Phenyl groups improve lipophilicity and DNA intercalation .
  • Positions 6/7 : Electron-withdrawing groups (e.g., nitro, halogen) increase redox cycling, generating ROS for hypoxia-selective cytotoxicity (IC₅₀: 0.50 mg/mL for Hepg2) .
    SAR Insight : Loss of N-oxide groups (e.g., in non-oxide analogs) abolishes antimycobacterial activity but may retain kinase inhibition .

What molecular mechanisms underlie the hypoxia-selective cytotoxicity of certain quinoxaline 1,4-dioxide derivatives?

Advanced
Under hypoxic conditions, di-N-oxides undergo enzymatic reduction (via NADPH/cytochrome P450), generating reactive oxygen species (ROS) that induce DNA strand breaks and apoptosis. For example:

  • Compound 5h : Demonstrates 5.4× higher selectivity (HCR >40) in hypoxic EAC cells than normoxic cells .
  • 2HF (2-hydroxyphenazine-N,N-dioxide) : Selectively inhibits tumor cell migration (IC₅₀: 12 µM for B16-F10 melanoma) .

How can computational methods predict the thermodynamic stability and reactivity of quinoxaline 1,4-dioxides?

Q. Advanced

  • DFT calculations : Estimate N-O bond dissociation enthalpies (BDEs) to assess redox stability. For 2-methyl-3-substituted derivatives, BDEs range 280–310 kJ/mol, correlating with experimental cytotoxicity .
  • Enthalpy of sublimation (ΔsubH°) : Predicts crystalline stability during storage (e.g., ΔsubH° = 135 kJ/mol for R = benzyl derivatives) .

Some studies report loss of activity in non-N-oxide derivatives, while others observe retained kinase inhibition. How can this contradiction be resolved?

Advanced
Activity depends on the biological target and substituent context:

  • Antimicrobial/antitumor : N-Oxide groups are essential for redox-mediated DNA damage (e.g., 99% growth inhibition in mycobacteria) .
  • Kinase inhibition : Non-oxide analogs (e.g., 2-(azetidin-3-yloxy)quinoxaline) retain activity due to steric complementarity with kinase active sites .
    Resolution : Validate target-specific mechanisms using knockout cell lines or enzyme inhibition assays.

How should in vitro assays be optimized to evaluate the antitumor activity of quinoxaline 1,4-dioxides?

Q. Experimental Design

  • Cell lines : Use hypoxia-adapted models (e.g., Hepg2 for liver carcinoma, GL-261 for glioblastoma) .
  • Dosage : Test IC₅₀ in 0.1–50 µg/mL range with 48–72 hr exposure .
  • Endpoint assays : Combine MTT (viability), scratch/wound healing (migration), and BrdU incorporation (proliferation) .

What factors influence the stability of quinoxaline 1,4-dioxides during storage and biological assays?

Q. Methodological

  • Storage : Protect from light and moisture; store at –20°C in argon atmosphere .
  • pH sensitivity : Avoid strongly acidic conditions (pH <3) to prevent N-oxide reduction .
  • Thermal stability : Decomposition occurs above 180°C, as shown by DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.